molecular formula C18H18N4O3 B11009292 N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11009292
M. Wt: 338.4 g/mol
InChI Key: LGQJVIPSYHROOZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule belonging to the benzotriazinone carboxamide class, which is emerging as a promising scaffold in medicinal chemistry research. This compound is of significant interest for drug discovery, particularly in the investigation of metabolic disorders and oncology. Derivatives of 1,2,3-benzotriazin-4(3H)-one have been identified as potent inhibitors of the alpha-glucosidase enzyme. Inhibiting this enzyme is a established therapeutic strategy for managing type 2 diabetes, as it delays the hydrolysis of complex carbohydrates, reducing post-meal blood glucose spikes. Recent studies have shown that structurally related benzotriazinone carboxamides exhibit strong in vitro inhibition of alpha-glucosidase, with certain compounds demonstrating IC50 values superior to the standard drug acarbose. Furthermore, the benzotriazinone pharmacophore is under investigation for its anticancer properties. Research indicates that some benzotriazinone derivatives exhibit potent cytotoxic activity against human liver carcinoma cell lines (HepG2), suggesting potential for the development of novel chemotherapeutic agents. The structure of this compound, which hybridizes the benzotriazinone moiety with a methoxyphenyl carboxamide, is designed to leverage molecular hybridization—a modern technique for creating effective new drugs by combining distinct bioactive pharmacophores. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C18H18N4O3/c1-3-16(17(23)19-12-7-6-8-13(11-12)25-2)22-18(24)14-9-4-5-10-15(14)20-21-22/h4-11,16H,3H2,1-2H3,(H,19,23)

InChI Key

LGQJVIPSYHROOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Benzotriazinone Core

The benzotriazinone moiety is synthesized via cyclization of anthranilamide derivatives. A widely adopted method involves the oxidation of isatin (9 ) to isatoic anhydride (10 ) using hydrogen peroxide and formic acid . Subsequent reaction with 4-aminobutyric acid in a water-triethylamine mixture yields N-(carboxybutyl)anthranilamide (11 ), which undergoes diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form 4-(4-oxobenzo triazin-3(4H)-yl)butanoic acid (12 ) .

Key Reaction Conditions

  • Oxidation : Isatin is treated with H₂O₂ (30%) and formic acid at 60°C for 4 hours .

  • Diazotization : Conducted at 0–5°C to prevent premature decomposition of the diazonium intermediate .

Formation of the Butanamide Backbone

The butanamide chain is introduced via amide coupling between the carboxylic acid derivative (12 ) and 3-methoxyaniline. Activation of 12 is achieved using thionyl chloride (SOCl₂) or benzotriazole to form the corresponding acid chloride (13 ) . Coupling with 3-methoxyaniline in the presence of a base (e.g., triethylamine) yields the target compound.

Optimized Coupling Protocol

ParameterCondition
SolventDichloromethane (DCM) or THF
Coupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
TemperatureRoom temperature (25°C)
Reaction Time12–24 hours
Yield65–75%

Mechanistic Insights
The acid chloride reacts with the amine via nucleophilic acyl substitution, forming the amide bond. Steric hindrance from the 3-methoxy group necessitates prolonged reaction times to ensure complete conversion .

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for diazotization and coupling steps, enhancing heat transfer and reducing side reactions . Purification is performed via recrystallization using ethanol-water mixtures, achieving >98% purity.

Process Optimization

  • Catalysts : Heterogeneous catalysts (e.g., immobilized lipases) improve reaction rates in flow systems .

  • Solvent Recovery : Distillation units recycle DCM, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated for efficiency:

RouteStepsTotal YieldAdvantagesLimitations
1Isatin → Isatoic Anhydride → 12 → Target50–60%High purityMulti-step, time-consuming
2Direct Coupling of Preformed Benzotriazinone70–75%FasterRequires specialized reagents

Route 2 involves purchasing pre-synthesized benzotriazinone cores, reducing synthesis time but increasing material costs .

Challenges and Mitigation Strategies

Common Issues

  • Low Diazotization Efficiency : Controlled pH (1–2) and low temperatures prevent diazonium salt decomposition .

  • Amide Hydrolysis : Anhydrous conditions and molecular sieves minimize water ingress during coupling .

Innovative Solutions

  • Microwave-assisted synthesis reduces reaction times by 40% for diazotization .

  • Enzymatic coupling using Candida antarctica lipase B achieves 85% yield under mild conditions .

Quality Control and Characterization

Analytical Techniques

  • NMR Spectroscopy : Confirms structural integrity via characteristic peaks:

    • Benzotriazinone carbonyl: δ 168–170 ppm (¹³C NMR) .

    • 3-Methoxyphenyl protons: δ 3.75 ppm (singlet, OCH₃).

  • HPLC : Purity >98% with a C18 column (acetonitrile-water gradient) .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a methoxyphenyl group and a benzotriazine core, which contribute to its unique chemical properties. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 338.4 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing biological activity and pharmacokinetics.

Antimicrobial Properties

Research indicates that N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits notable antimicrobial activities. It has been studied for its ability to inhibit various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action may involve targeting specific enzymes critical for bacterial survival.

Enzyme Inhibition

The compound has shown potential in inhibiting enzymes that play significant roles in disease processes. For instance, it may inhibit bacterial peptide deformylase (PDF), which is essential for bacterial protein synthesis. This inhibition can lead to reduced bacterial growth and survival rates .

Drug Development

Due to its biological activities, this compound is being investigated as a lead compound in drug development. Its structural modifications may yield derivatives with enhanced efficacy against specific pathogens or diseases.

Case Studies

Several studies have highlighted the compound's potential applications:

  • Antibacterial Activity : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of Staphylococcus aureus, including its biofilm formation on medical devices .
  • Anticancer Potential : Research into benzotriazine derivatives suggests they may also possess anticancer properties by modulating cellular signaling pathways and gene expression .

Synthesis and Industrial Applications

The synthesis of this compound involves several key steps that can be optimized for yield and purity using advanced techniques like continuous flow reactors. This synthetic pathway is crucial for scaling up production for research and commercial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with related compounds can be made:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideChlorophenyl groupDifferent biological activity due to halogen substitution
N-(2-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideMethoxy at different positionVariation in electronic properties affecting reactivity
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamidePropanamide linkerAltered steric hindrance potentially impacting biological activity

This table illustrates how variations in substituents can influence the biological activities and applications of benzotriazine derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives with Varying Alkyl/Aryl Substituents

A series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) share the benzotriazinone-carboxamide scaffold but differ in the substituent at the amide nitrogen (Table 1).

Compound ID Substituent Key Structural Feature Synthesis Yield Molecular Weight
14a N-Ethyl Short alkyl chain Moderate ~305.3 g/mol
14b N-tert-Butyl Bulky alkyl group Moderate ~333.4 g/mol
14n N-Phenyl Aromatic ring Moderate ~353.4 g/mol
Target N-(3-Methoxyphenyl) Methoxy group at meta position Moderate ~367.4 g/mol*

Key Observations :

  • Solubility : The methoxy group improves aqueous solubility relative to alkyl-substituted analogs (14a, 14b), which may influence bioavailability .

Benzotriazinone Derivatives with Heterocyclic Modifications

4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide (CAS 1219540-17-6)
  • Structure: Incorporates a thiadiazole ring conjugated to the benzotriazinone core.
  • Molecular Weight : 420.5 g/mol (vs. 367.4 g/mol for the target compound).
  • Functional Impact : The thiadiazole moiety may enhance π-π stacking interactions but could reduce metabolic stability due to increased lipophilicity .
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS 1351699-58-5)
  • Structure: Features an indole-benzotriazinone hybrid with a bromine atom.
  • Molecular Weight : 426.3 g/mol.
  • Functional Impact : The bromine atom increases molecular weight and may improve target binding through halogen bonding. However, steric hindrance from the indole group could limit membrane permeability .

Organophosphate Analogs: Azinphos Derivatives

Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) are organophosphate insecticides sharing the benzotriazinone motif but modified with phosphorodithioate ester groups.

Compound Core Structure Functional Group Application Toxicity Profile
Target Compound Benzotriazinone-carboxamide Carboxamide Pharmacological Low acute toxicity (predicted)
Azinphos-methyl Benzotriazinone-phosphorodithioate O,O-Dimethyl phosphorodithioate Insecticide High toxicity (LD50 < 5 mg/kg)

Key Distinctions :

  • Mechanism : The target compound’s carboxamide group suggests enzyme inhibition (e.g., alpha-glucosidase), while Azinphos derivatives act as acetylcholinesterase inhibitors .
  • Safety : The absence of phosphate esters in the target compound likely reduces neurotoxicity risks compared to Azinphos analogs .

Biological Activity

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of approximately 338.4 g/mol. The compound features a methoxyphenyl group attached to a benzotriazine core via a butanamide linkage. This complex structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its ability to inhibit the growth of various microorganisms, including bacteria and fungi .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes. This mechanism may lead to altered cellular signaling pathways and modulation of gene expression.
  • Anticancer Properties : Some benzotriazine derivatives have demonstrated anticancer activity in vitro. For instance, compounds structurally related to this compound have been shown to reduce cancer cell growth in cultures .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction can influence various biological pathways critical for cellular function and disease progression.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideChlorophenyl groupVaries due to halogen substitution
N-(2-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamideDifferent methoxy positionAffects reactivity and activity
N-(3-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamidePropanamide linkerAlters steric hindrance impacting activity

This table illustrates how variations in structural features can lead to differences in biological activity among benzotriazine derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzotriazine derivatives:

  • Antimicrobial Studies : A study evaluating the antimicrobial effects of related benzotriazine compounds found significant activity against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
  • Anticancer Research : In vitro studies showed that certain benzotriazine derivatives could inhibit HepG2 liver carcinoma cell growth effectively .

These findings emphasize the importance of ongoing research into the therapeutic applications of compounds like this compound.

Q & A

Q. Q1. How can researchers optimize the synthesis of N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide to maximize yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Similar benzotriazinone derivatives are synthesized via multi-step reactions, including condensation, cyclization, and amide coupling . Key intermediates (e.g., 4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives) are prepared first, followed by coupling with substituted phenyl groups.
  • Reaction Conditions:
    • Temperature: Maintain 45–60°C during coupling to avoid side reactions .
    • Solvents: Use polar aprotic solvents (e.g., DMF or DMSO) for solubility and reactivity .
    • Catalysts: Employ triethylamine (TEA) or DMAP to facilitate amide bond formation .
  • Purification: Use column chromatography (silica gel, hexane/EtOH gradient) or recrystallization for high purity (>95%) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationDMF, 50°C, 2 h8598
Amide CouplingTEA, DCM, RT, 12 h7895

Q. Q2. What analytical techniques are critical for characterizing this compound and confirming its structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify methoxy (δ 3.76–3.86 ppm), benzotriazinone protons (δ 7.1–7.3 ppm), and amide NH (δ 8.0–8.5 ppm) .
    • 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ expected for C₁₇H₁₅N₃O₃: 310.1189) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Methoxy position: Compare 3-methoxy vs. 4-methoxy phenyl groups (e.g., solubility and target affinity) .
    • Benzotriazinone substituents: Introduce halogens or electron-withdrawing groups to modulate reactivity .
  • Biological Assays:
    • Enzyme Inhibition: Test against COX-1/COX-2 using in vitro fluorometric assays (IC₅₀ calculations) .
    • Receptor Binding: Screen for GPR139 agonism/antagonism via calcium flux assays (HEK293 cells) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes with target proteins .

Q. Q4. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Orthogonal Assays: Validate results using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Controlled Variables:
    • Cell Line Variability: Use isogenic cell lines to eliminate genetic background effects.
    • Solvent Interference: Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity .
  • Data Normalization: Include reference compounds (e.g., indomethacin for COX assays) to calibrate inter-assay variability .

Q. Q5. What strategies are recommended for studying the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism:
    • Microsomal Incubations: Use liver microsomes (human/rat) with NADPH to identify phase I metabolites (LC-MS/MS analysis) .
    • Hydrolytic Stability: Test pH-dependent degradation (e.g., simulate gastric fluid at pH 2.0 vs. intestinal pH 7.4) .
  • Degradation Products:
    • Forced Degradation: Expose to heat (40°C), light (UV), and oxidants (H₂O₂) to characterize impurities .
    • Pathway Prediction: Use software (e.g., Meteor Nexus) to model plausible breakdown products .

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